tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is an organic compound that serves as an important intermediate in the synthesis of Upatinib, a Janus kinase inhibitor used in treating various immune diseases. This compound falls under the classification of carbamates, which are characterized by the presence of a carbamate functional group (–NH–C(=O)–O–) .
The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves multiple steps, typically starting from commercially available precursors. The synthesis process has been optimized for industrial applications and includes the following key steps:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular formula for tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is , with a molecular weight of approximately 287.15 g/mol.
The compound features a tert-butyl group attached to a carbamate moiety linked to a brominated furo[2,3-b]pyridine structure .
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can participate in various chemical reactions typical for carbamates, including:
These reactions are essential for further synthetic applications in medicinal chemistry .
The mechanism of action for tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate primarily relates to its role as an intermediate in synthesizing Upatinib. As a Janus kinase inhibitor, Upatinib works by blocking specific pathways involved in immune responses and inflammation.
The detailed mechanism involves:
The compound exhibits typical reactivity patterns associated with carbamates and halogenated compounds .
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is primarily utilized in scientific research as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and disorders related to immune system dysfunctions. Its role in developing Janus kinase inhibitors highlights its significance in advancing therapeutic options for patients suffering from chronic inflammatory conditions .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2